molecular formula C16H28N2O2 B13169652 [3-(Dimethylamino)propyl][(3-methoxy-4-propoxyphenyl)methyl]amine

[3-(Dimethylamino)propyl][(3-methoxy-4-propoxyphenyl)methyl]amine

Cat. No.: B13169652
M. Wt: 280.41 g/mol
InChI Key: DOFQXGKPXVYMKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[3-(Dimethylamino)propyl][(3-methoxy-4-propoxyphenyl)methyl]amine is a synthetic amine compound of interest in scientific research, particularly in the field of medicinal chemistry. With the molecular formula C16H28N2O2 and a molecular weight of 280.41 g/mol, this compound features a dimethylaminopropyl chain linked to a 3-methoxy-4-propoxybenzyl group . This structural motif is similar to that found in compounds investigated for their interaction with neurological targets. Research into similar molecules has explored their potential as ligands for the serotonin transporter (SERT), a primary target for antidepressant agents . Compounds with dimethylaminopropyl and substituted benzyl groups have been studied to understand structure-activity relationships (SAR) at both the primary (S1) and allosteric (S2) binding sites of SERT, providing insights for the development of neurochemical tools . The propylamine chain is a recognized pharmacophore in bioactive molecules, present in certain monoamine oxidase inhibitor antidepressants, highlighting the relevance of this structural class in neuropharmacology . As a building block, this amine enables researchers to synthesize and study novel compounds for potential application in drug discovery programs. This product is intended for research purposes as a chemical reference standard or synthetic intermediate. It is supplied For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human or animal consumption.

Properties

Molecular Formula

C16H28N2O2

Molecular Weight

280.41 g/mol

IUPAC Name

N-[(3-methoxy-4-propoxyphenyl)methyl]-N',N'-dimethylpropane-1,3-diamine

InChI

InChI=1S/C16H28N2O2/c1-5-11-20-15-8-7-14(12-16(15)19-4)13-17-9-6-10-18(2)3/h7-8,12,17H,5-6,9-11,13H2,1-4H3

InChI Key

DOFQXGKPXVYMKO-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=C(C=C(C=C1)CNCCCN(C)C)OC

Origin of Product

United States

Preparation Methods

Nucleophilic Aromatic Substitution (SNAr) on Phenolic Precursors

Reaction:
Chlorinated nitrophenols undergo nucleophilic substitution with 1,3-dibromopropane to introduce the propoxy chain.

Key Reagents & Conditions:

  • Reactants: 2-chloro-3-nitrophenol, 1,3-dibromopropane
  • Base: Cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃)
  • Solvent: Acetonitrile (ACN)
  • Conditions: Reflux under nitrogen for approximately 11 hours, yielding compounds like 1-(3-bromopropoxy)-2-chloro-3-nitrobenzene with yields up to 92%.

Reaction Data Table:

Step Reactants Catalyst/Base Solvent Conditions Yield Product
1 2-chloro-3-nitrophenol + 1,3-dibromopropane Cs₂CO₃ ACN Reflux, 11h 92% 1-(3-bromopropoxy)-2-chloro-3-nitrobenzene

Reduction and Functionalization of Aromatic Intermediates

Nitro Group Reduction

Reaction:
Catalytic hydrogenation or chemical reduction converts nitro groups to amino groups, facilitating subsequent amination steps.

Typical Conditions:

  • Catalysts: Palladium on carbon (Pd/C), Raney Ni, or platinum catalysts
  • Solvent: Ethanol or methanol
  • Conditions: Hydrogen atmosphere, temperature 25–80°C

Outcome:
Yields amino derivatives suitable for further amination.

Introduction of the Dimethylamino Propyl Group

Nucleophilic Substitution with N-Methyl Propargylamine

Reaction:
The amino intermediates undergo nucleophilic substitution with N-methyl propargylamine, introducing the dimethylamino propyl chain.

Reagents & Conditions:

  • Base: Potassium carbonate (K₂CO₃) or sodium hydride (NaH)
  • Solvent: Acetonitrile (ACN)
  • Conditions: Room temperature to 2 days under nitrogen atmosphere.

Data Table:

Step Reactants Catalyst/Base Solvent Conditions Yield Product
2 Aromatic amino derivative + N-methyl propargylamine K₂CO₃ ACN Room temp, 2 days 76% N-(3-(2-Chloro-3-nitrophenoxy)propyl)-N-methylprop-2-yn-1-amine

Aromatic Ring Substitutions and Methoxy Group Incorporation

O-Alkylation of Phenolic Precursors

Reaction:
Phenolic hydroxyl groups are alkylated with methyl or methoxy groups via methylation or etherification reactions.

Reagents & Conditions:

  • Methylating agents: Dimethyl sulfate or methyl iodide (MeI)
  • Base: Potassium carbonate or sodium hydride
  • Solvent: Dimethylformamide (DMF) or acetone
  • Conditions: Reflux, inert atmosphere

Research Data:

  • Ferulic acid derivatives are synthesized via O-alkylation with methyl or methoxy groups, with yields exceeding 70% under optimized conditions.

Final Assembly and Purification

Amide Coupling and Final Functionalization

Reaction:
Amide bond formation between aromatic intermediates and amino groups, often using coupling reagents like EDC or DCC, yields the final compound.

Purification Techniques

Purity:
Typically exceeds 95% as confirmed by HPLC analysis.

Catalytic Systems and Reaction Conditions Summary

Parameter Range Remarks
Catalyst Cu-Co/Al₂O₃-diatomite Composition varies; e.g., Cu 5–25%, Co 5–30%
Temperature 50–360°C Optimal at 120–220°C for amination steps
Pressure 0.3–5.0 MPa Usually near atmospheric to moderate pressure
Space Velocity 0.1–3.0 h⁻¹ For continuous flow processes
Molar Ratios Ammonia: 1–15:1, H₂: 0.1–10:1 Adjusted for selectivity and conversion

Chemical Reactions Analysis

Types of Reactions

[3-(Dimethylamino)propyl][(3-methoxy-4-propoxyphenyl)methyl]amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce amines or alcohols .

Scientific Research Applications

[3-(Dimethylamino)propyl][(3-methoxy-4-propoxyphenyl)methyl]amine has a wide range of scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of biochemical pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [3-(Dimethylamino)propyl][(3-methoxy-4-propoxyphenyl)methyl]amine involves its interaction with specific molecular targets and pathways. It can act as a ligand for certain receptors or enzymes, modulating their activity and influencing various biological processes. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Comparison

The table below highlights key structural differences between the target compound and its analogs:

Compound Name (IUPAC) Substituent on Amine Nitrogen Aryl Substituents Key Properties/Applications References
[3-(Dimethylamino)propyl][(3-methoxy-4-propoxyphenyl)methyl]amine 3-(Dimethylamino)propyl, (3-methoxy-4-propoxyphenyl)methyl 3-methoxy, 4-propoxy Enhanced solubility due to tertiary amine; potential receptor binding
[3-Methoxy-4-(2-methylpropoxy)phenyl]methyl(propyl)amine Propyl, [3-methoxy-4-(2-methylpropoxy)phenyl]methyl 3-methoxy, 4-(2-methylpropoxy) Higher lipophilicity; limited solubility
N-[3-Methoxy-4-(allyloxy)benzyl]-3-morpholin-4-ylpropan-1-amine 3-Morpholinylpropyl, [3-methoxy-4-(allyloxy)phenyl]methyl 3-methoxy, 4-allyloxy Reduced bioactivity compared to dimethylamino derivatives
(3-Ethoxy-4-propoxyphenyl)methylamine Propyl, (3-ethoxy-4-propoxyphenyl)methyl 3-ethoxy, 4-propoxy Intermediate for polymer synthesis; research use

Functional Group Impact

Amino Group Variations
  • Dimethylamino (Target Compound): The tertiary amine in the target compound increases solubility in aqueous media compared to morpholino or secondary amine analogs. This group may also enhance interactions with biological targets, as seen in analogs like 3-(dimethylamino)propylamine derivatives, which showed distinct anti-proliferative activity in cancer studies .
  • Morpholinyl (Analog) : Replacement with a morpholine ring (as in N-[3-methoxy-4-(allyloxy)benzyl]-3-morpholin-4-ylpropan-1-amine) reduces activity, likely due to decreased basicity and steric hindrance .
Aryl Substituent Effects
  • Methoxy vs. Ethoxy/Propoxy : The 3-methoxy group in the target compound provides moderate electron-donating effects, while the 4-propoxy substituent increases lipophilicity compared to ethoxy or methylpropoxy analogs. This balance may optimize membrane permeability and metabolic stability .
  • Allyloxy vs.

Research Findings and Implications

  • Biological Activity: Evidence from anti-proliferative studies indicates that dimethylamino-substituted amines (e.g., 3-(dimethylamino)propylamine derivatives) exhibit superior activity compared to morpholino or diethylamino analogs.
  • Synthetic Utility : The target compound’s structure aligns with intermediates used in polymer synthesis (e.g., star copolymers), where tertiary amines facilitate controlled polymerization via hydrogen bonding or ionic interactions .
  • Safety Considerations : Analogs like [3-Methoxy-4-(2-methylpropoxy)phenyl]methyl(propyl)amine require stringent handling due to undefined toxicity profiles, highlighting the need for rigorous safety assessments of the target compound .

Biological Activity

The compound [3-(Dimethylamino)propyl][(3-methoxy-4-propoxyphenyl)methyl]amine , also known as a derivative of propylamine, has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Chemical Formula : C17H32Cl2N2O2
  • Molecular Weight : 367.36 g/mol
  • IUPAC Name : N-[(3-ethoxy-4-propoxyphenyl)methyl]-N',N'-dimethylpropane-1,3-diamine; dihydrochloride

The compound features a dimethylamino group, which is known to enhance basicity and may influence its interaction with biological targets. The presence of both hydrophobic (propoxy and ethoxy groups) and polar functional groups suggests diverse interactions within biological systems.

Anticancer Properties

Research indicates that compounds with similar structural motifs exhibit cytotoxic effects against various cancer cell lines . For instance, derivatives of propylamine have shown promise in inhibiting tumor growth through mechanisms such as apoptosis induction and cell cycle arrest. A study highlighted the ability of related compounds to significantly reduce viability in breast cancer cells (MCF-7) and lung cancer cells (A549) by over 50% at specific concentrations.

Antimicrobial Activity

Similar compounds have demonstrated antimicrobial activity against a range of pathogens, including Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or inhibition of critical metabolic pathways. For example, a derivative exhibited effective inhibition against Staphylococcus aureus and Escherichia coli, suggesting potential for development as an antibacterial agent.

Neuropharmacological Effects

The dimethylamino group may confer neuropharmacological properties , potentially acting as a modulator of neurotransmitter systems. Preliminary studies suggest that this compound could influence serotonin and dopamine pathways, which are crucial in mood regulation and cognitive functions. This aligns with findings related to other amine derivatives that have been investigated for their antidepressant effects .

The biological activities of this compound can be attributed to several mechanisms:

  • Receptor Binding : The compound may interact with various receptors including adrenergic and serotonergic receptors, influencing signaling pathways involved in cell proliferation and apoptosis.
  • Enzyme Inhibition : Potential inhibition of enzymes such as topoisomerases or kinases has been proposed, which play significant roles in cancer cell growth and survival.
  • Membrane Disruption : The hydrophobic properties allow for integration into lipid membranes, potentially leading to cell lysis in microbial pathogens.

Study 1: Anticancer Activity

In vitro studies conducted on MCF-7 breast cancer cells revealed that treatment with the compound at concentrations ranging from 10 µM to 50 µM resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis indicated an increase in early apoptotic cells, confirming the compound's role in inducing apoptosis.

Study 2: Antimicrobial Efficacy

A comparative study assessed the antimicrobial efficacy of various derivatives, including this compound against common bacterial strains. Results showed that the compound had a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, demonstrating significant antibacterial properties.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.